4,5-Diethoxy-2-nitrobenzoic acid CAS number
4,5-Diethoxy-2-nitrobenzoic acid CAS number
An In-depth Technical Guide to 4,5-Diethoxy-2-nitrobenzoic Acid
Abstract
This technical guide provides a comprehensive overview of 4,5-Diethoxy-2-nitrobenzoic acid (CAS No. 103796-34-5), a valuable nitroaromatic intermediate in the synthesis of specialized chemicals. While specific literature on this compound is not abundant, this document synthesizes the available information and draws logical parallels with its more extensively studied analogue, 4,5-dimethoxy-2-nitrobenzoic acid. The guide covers its chemical and physical properties, a proposed synthetic route with a detailed experimental protocol, and its current and potential applications in pharmaceuticals, agrochemicals, and material science. The causality behind experimental choices and potential mechanisms of action are discussed to provide researchers, scientists, and drug development professionals with a foundational understanding of this compound's utility and potential.
Introduction and Core Chemical Identity
4,5-Diethoxy-2-nitrobenzoic acid is a substituted nitrobenzoic acid, a class of organic compounds characterized by a benzene ring functionalized with a carboxylic acid group and a nitro group.[1] Its Chemical Abstracts Service (CAS) number is 103796-34-5 .[2] The strategic placement of the two ethoxy groups at the 4 and 5 positions, and the nitro group at the 2 position relative to the carboxylic acid, imparts specific reactivity and electronic properties to the molecule. These features make it a versatile building block, particularly for creating more complex molecular architectures.
While direct research on 4,5-diethoxy-2-nitrobenzoic acid is limited, its close structural analogue, 4,5-dimethoxy-2-nitrobenzoic acid (CAS: 4998-07-6), is well-documented as a crucial intermediate in the synthesis of nitrogen heterocycles for pharmaceuticals and pesticides.[3] By understanding the properties and synthesis of the dimethoxy analogue, we can infer and propose methodologies applicable to the diethoxy compound, accounting for the differences in the alkyl chains of the ether groups. This guide will leverage this comparative approach to provide a robust technical overview.
Physicochemical and Structural Properties
Detailed experimental data for 4,5-diethoxy-2-nitrobenzoic acid is not extensively published. However, we can compile known information and predict other properties based on its structure and data from its ethyl ester derivative and dimethoxy analogue.
| Property | Value / Information | Source / Comment |
| CAS Number | 103796-34-5 | [2] |
| Molecular Formula | C₁₁H₁₃NO₆ | Calculated |
| Molecular Weight | 255.22 g/mol | Calculated |
| Appearance | Likely a pale yellow crystalline powder | Inferred from analogues[4][5] |
| Purity | ≥ 99% available commercially | [2] |
| Solubility | Expected to be soluble in DMSO, methanol, and hot aqueous bases.[5] Poorly soluble in water. | Inferred from dimethoxy analogue[5] |
| Storage | Store in a cool, dark place. | [2] |
| Related Compound Data | Ethyl Ester (CAS 460750-26-9): M.P. 48-53 °C[4] | For comparison. |
| Related Compound Data | Dimethoxy Analogue (CAS 4998-07-6): M.P. 195-197 °C[5] | For comparison. |
Synthesis of 4,5-Diethoxy-2-nitrobenzoic Acid: A Proposed Methodology
Causality of the Proposed Synthesis: The electron-donating nature of the two ethoxy groups on the benzene ring activates it towards electrophilic aromatic substitution. The ortho, para-directing effect of these groups, combined with the meta-directing effect of the carboxylic acid group, strongly favors the substitution of the nitro group at the position ortho to one ethoxy group and meta to the carboxylic acid (the 2-position).
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of 4,5-Diethoxy-2-nitrobenzoic acid.
Detailed Experimental Protocol (Hypothetical)
Disclaimer: This protocol is an adaptation from methods used for the synthesis of 4,5-dimethoxy-2-nitrobenzoic acid.[6] It has not been experimentally validated for the diethoxy analogue and should be performed with caution, starting on a small scale. Appropriate personal protective equipment (PPE) must be worn.
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Reaction Setup:
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In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 10.0 g of 3,4-diethoxybenzoic acid.
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Add 50 mL of glacial acetic acid and stir until the solid is dissolved.
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Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.
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Nitration:
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While stirring vigorously, add 15 mL of concentrated nitric acid (70%) dropwise via the dropping funnel over a period of 30-45 minutes. Critically, ensure the internal temperature does not rise above 10 °C. The slow addition and cooling are essential to prevent over-nitration and control the exothermic reaction.
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After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 2 hours.
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Isolation:
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Slowly pour the reaction mixture into a beaker containing 300 mL of crushed ice and water, while stirring.
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A yellow precipitate of the crude product should form.
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Continue stirring for 15 minutes to ensure complete precipitation.
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Collect the solid product by vacuum filtration using a Büchner funnel.
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Purification:
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Wash the filter cake with several portions of cold deionized water until the washings are neutral to pH paper. This step removes residual acid.
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Transfer the crude solid to a beaker for recrystallization. A mixture of ethanol and water is a likely solvent system. Dissolve the solid in a minimum amount of hot ethanol and then add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
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Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 50-60 °C to a constant weight.
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Applications in Research and Industry
While this specific acid is sold for general chemical synthesis,[2] its ethyl ester derivative, ethyl 4,5-diethoxy-2-nitrobenzoate, is highlighted for its utility in several fields. It is reasonable to infer that the acid is a direct precursor to this ester and other functionalized molecules.
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Pharmaceutical Development: The compound serves as an intermediate in the synthesis of novel pharmaceuticals, particularly those with potential anti-inflammatory, analgesic, and antimicrobial properties.[4][7] The nitrobenzoic acid moiety is a versatile scaffold that can be chemically modified to produce a range of bioactive molecules.[8]
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Agrochemicals: It is used in the formulation of agrochemicals. The ethoxy groups can enhance solubility and stability, potentially improving the efficacy of pesticides and herbicides.[7]
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Material Science: The unique electronic and structural properties of this molecule make it a candidate for the development of advanced materials, such as specialized polymers and coatings where durability and specific functionalities are required.[7]
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Analytical Chemistry: The ethyl ester has been noted for its use as a reagent in analytical procedures, likely for derivatization to enable detection or quantification of other substances.[4]
Potential Biological Activity and Mechanism of Action
The reported anti-inflammatory and antimicrobial activities of derivatives suggest that the core 4,5-diethoxy-2-nitrobenzoate scaffold is biologically active.[4] While the precise mechanism is unelucidated for this compound, we can look to related structures for potential modes of action.
Anti-Inflammatory Activity: Many phenolic acids and their derivatives exhibit anti-inflammatory effects.[8] A common mechanism for this activity is the inhibition of key inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) signaling cascade. NF-κB is a transcription factor that controls the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), enzymes like cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS).[9] It is plausible that a molecule like 4,5-diethoxy-2-nitrobenzoic acid could interfere with this pathway, thereby reducing the inflammatory response.
Caption: A generalized NF-κB pathway, a potential target for anti-inflammatory compounds.
Antimicrobial Activity: Nitroaromatic compounds, including nitrofuran and nitroimidazole derivatives, are well-known antimicrobial agents.[10] Their mechanism often involves the enzymatic reduction of the nitro group within the microbial cell. This reduction creates reactive nitrogen species, such as nitroso and hydroxylamino derivatives, which are highly toxic and can damage microbial DNA, proteins, and other cellular components, leading to cell death.[10] This bio-reductive activation is a potential mechanism for any antimicrobial effects of 4,5-diethoxy-2-nitrobenzoic acid derivatives.
Safety and Handling
As a nitroaromatic compound, 4,5-diethoxy-2-nitrobenzoic acid should be handled with care. Analogous compounds are known to cause skin and serious eye irritation, and may cause respiratory irritation.[11]
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Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.
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Handling: Handle in a well-ventilated area or a chemical fume hood to avoid breathing dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
References
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PubChem. 4,5-Dimethoxy-2-nitrobenzoic acid. National Center for Biotechnology Information. [Link]
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Supporting Information - CDC Stacks. [Link]
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goods.com. 4,5-Diethoxy-2-nitro-benzoic acid ethyl ester. [Link]
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Analytical Biochemistry. Preparation of 2-nitro-5-thiobenzoic acid using immobilized Tris(2-carboxyethyl)phosphine. [Link]
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Organic Syntheses. a general procedure for mitsunobu inversion of sterically hindered alcohols. [Link]
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Georganics. 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid - High purity. [Link]
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PubMed. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation. [Link]
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PMC - NIH. Anticancer, Cardio-Protective and Anti-Inflammatory Potential of Natural-Sources-Derived Phenolic Acids. [Link]
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